2-Aminoadamantane-2-carboxamide
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Overview
Description
2-Aminoadamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoadamantane-2-carboxamide typically involves the amidation of 2-Aminoadamantane-2-carboxylic acid. One common method is the catalytic amidation of the carboxylic acid substrate with an amine functional group . This process can be facilitated by various catalysts and coupling reagents to activate the carboxylic acid and convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve flow-based synthesis techniques, which offer high yields and scalability. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Aminoadamantane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in radical-based functionalization reactions, which can convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the hydrolysis of 2-Aminoadamantane-2-carbonitrile to form the corresponding carboxamide can be achieved using benzaldehyde in alkaline solution .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, radical-based functionalization can yield a variety of substituted adamantane derivatives with different functional groups .
Scientific Research Applications
2-Aminoadamantane-2-carboxamide has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Adamantane derivatives, including this compound, have shown promise in medicinal chemistry.
Industry: The compound is used in the development of new drug delivery systems and surface recognition studies.
Mechanism of Action
The mechanism of action of 2-Aminoadamantane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, aminoadamantane compounds have been shown to inhibit viral ion channels and prevent viral entry by targeting the angiotensin-converting enzyme 2 (ACE2) receptor . This dual-mechanism action involves both channel blockade and targeted delivery of nitric oxide-related groups to inhibit receptor interaction .
Comparison with Similar Compounds
2-Aminoadamantane-2-carboxamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-aminoadamantane-2-carboxamide |
InChI |
InChI=1S/C11H18N2O/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,13H2,(H2,12,14) |
InChI Key |
XUXCZQPJNQAHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)N)N |
Origin of Product |
United States |
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